

A Technical Guide to Fmoc-D-Homocys(Trt)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Fmoc-D-Homocys(Trt)-OH*

CAS No.: 1007840-62-1

Cat. No.: B613500

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Fmoc-D-Homocys(Trt)-OH** (N α -(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine), a critical building block for the incorporation of the non-proteinogenic amino acid D-homocysteine into synthetic peptides. This guide details its chemical and physical properties, provides established experimental protocols for its use in solid-phase peptide synthesis (SPPS), and outlines potential side reactions and mitigation strategies.

Core Concepts and Properties

Fmoc-D-Homocys(Trt)-OH is a derivative of D-homocysteine, an amino acid homologue of cysteine with an additional methylene group in its side chain. The use of the D-enantiomer is a key strategy in drug design to enhance peptide stability against enzymatic degradation. The molecule is strategically protected for seamless integration into Fmoc-based solid-phase peptide synthesis workflows. The N α -amino group is protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, while the thiol side chain is protected by the acid-labile trityl (Trt) group. This orthogonal protection scheme allows for the selective deprotection

of the Fmoc group during peptide chain elongation without affecting the Trityl group, which is typically removed during the final cleavage of the peptide from the solid support.

Quantitative Data

A summary of the key quantitative data for **Fmoc-D-Homocys(Trt)-OH** is presented in the table below. It is important to note that while the CAS number for the D-isomer is well-defined, some physical properties such as melting point and specific optical rotation are not consistently reported in publicly available literature. For reference, data for the more commonly cited L-isomer is also included where available.

Property	Value (Fmoc-D-Homocys(Trt)-OH)	Value (Fmoc-L-Homocys(Trt)-OH)	Source(s)
CAS Number	1007840-62-1	167015-23-8	[1][2]
Molecular Formula	C ₃₈ H ₃₃ NO ₄ S	C ₃₈ H ₃₃ NO ₄ S	[1][3]
Molecular Weight	599.76 g/mol	599.74 g/mol	[1][3]
Appearance	White to off-white or yellow powder	White to yellow powder	[4]
Purity (typical)	≥97.0% (HPLC)	≥95.0% (HPLC)	[5]
Solubility	Soluble in DMF	Clearly soluble (1 mmole in 2 ml DMF)	[5][6]

Experimental Protocols

The incorporation of **Fmoc-D-Homocys(Trt)-OH** into a peptide sequence follows the standard cycle of Fmoc solid-phase peptide synthesis. The protocols for its use are analogous to those for the more common Fmoc-Cys(Trt)-OH.[5]

Resin Preparation and Swelling

- Select a suitable solid support (e.g., Rink Amide resin for peptide amides, Wang or 2-Chlorotrityl resin for peptide acids).
- Place the desired amount of resin in a reaction vessel.

- Wash the resin with N,N-dimethylformamide (DMF).
- Swell the resin in DMF for at least 30 minutes with gentle agitation.

Fmoc Deprotection

- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the piperidine solution.
- Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
- Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is 5-7 times with DMF.

Coupling of Fmoc-D-Homocys(Trt)-OH

Due to the steric hindrance of the trityl group, efficient coupling of **Fmoc-D-Homocys(Trt)-OH** requires appropriate activation. Uronium/aminium or phosphonium-based coupling reagents are highly recommended.

Using HBTU/DIPEA:

- In a separate vessel, dissolve **Fmoc-D-Homocys(Trt)-OH** (3-4 equivalents relative to the resin loading) and HBTU (3-4 equivalents) in DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution to activate the amino acid.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test or TNBS test. If the test is positive (indicating free amines), the coupling step should be

repeated ("double coupling").

Using DIC/HOBt:

- In a separate vessel, dissolve **Fmoc-D-Homocys(Trt)-OH** (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.
- Add this solution to the deprotected resin.
- Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
- Agitate the mixture for 2-4 hours at room temperature.
- Monitor the reaction completion as described above.

Washing

After a successful coupling (negative Kaiser test), thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

Peptide Chain Elongation

Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and simultaneously removing the side-chain protecting groups, including the S-trityl group.

- After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
- Prepare a cleavage cocktail. A standard and effective cocktail for Trt group removal is Reagent B:
 - Trifluoroacetic acid (TFA): 88% (v/v)
 - Phenol: 5% (v/v)

- Water: 5% (v/v)
- Triisopropylsilane (TIS): 2% (v/v)
- Add the cleavage cocktail to the dry peptidyl-resin.
- Gently agitate the mixture for 2-3 hours at room temperature. The solution may turn yellow or orange due to the formation of the trityl cation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
- Collect the precipitated peptide by centrifugation or filtration.
- Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail components.
- Dry the crude peptide under vacuum.

Potential Side Reactions and Mitigation

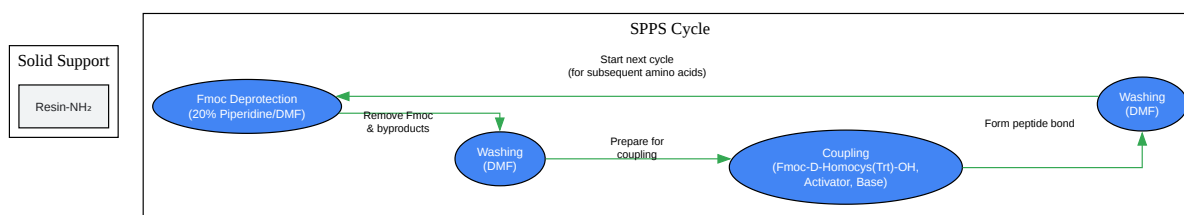
While **Fmoc-D-Homocys(Trt)-OH** is a robust building block, some side reactions, similar to those observed with its cysteine counterpart, can occur.[7]

- Racemization: Cysteine and its homologues are susceptible to racemization during activation. To minimize this, it is advisable to avoid prolonged pre-activation times and the use of excessive base. Coupling with DIC/HOBt is generally associated with lower racemization rates compared to some faster aminium/uronium salt-based methods.[8]
- Incomplete Trt Deprotection: The cleavage of the Trt group is a reversible reaction. The use of a scavenger such as TIS is crucial to irreversibly quench the stable trityl cation, thus driving the deprotection to completion.

- Alkylation by Trityl Cation: The liberated trityl cation is a reactive electrophile that can modify sensitive residues like tryptophan and methionine. The inclusion of scavengers like TIS and water in the cleavage cocktail is essential to prevent these side reactions.

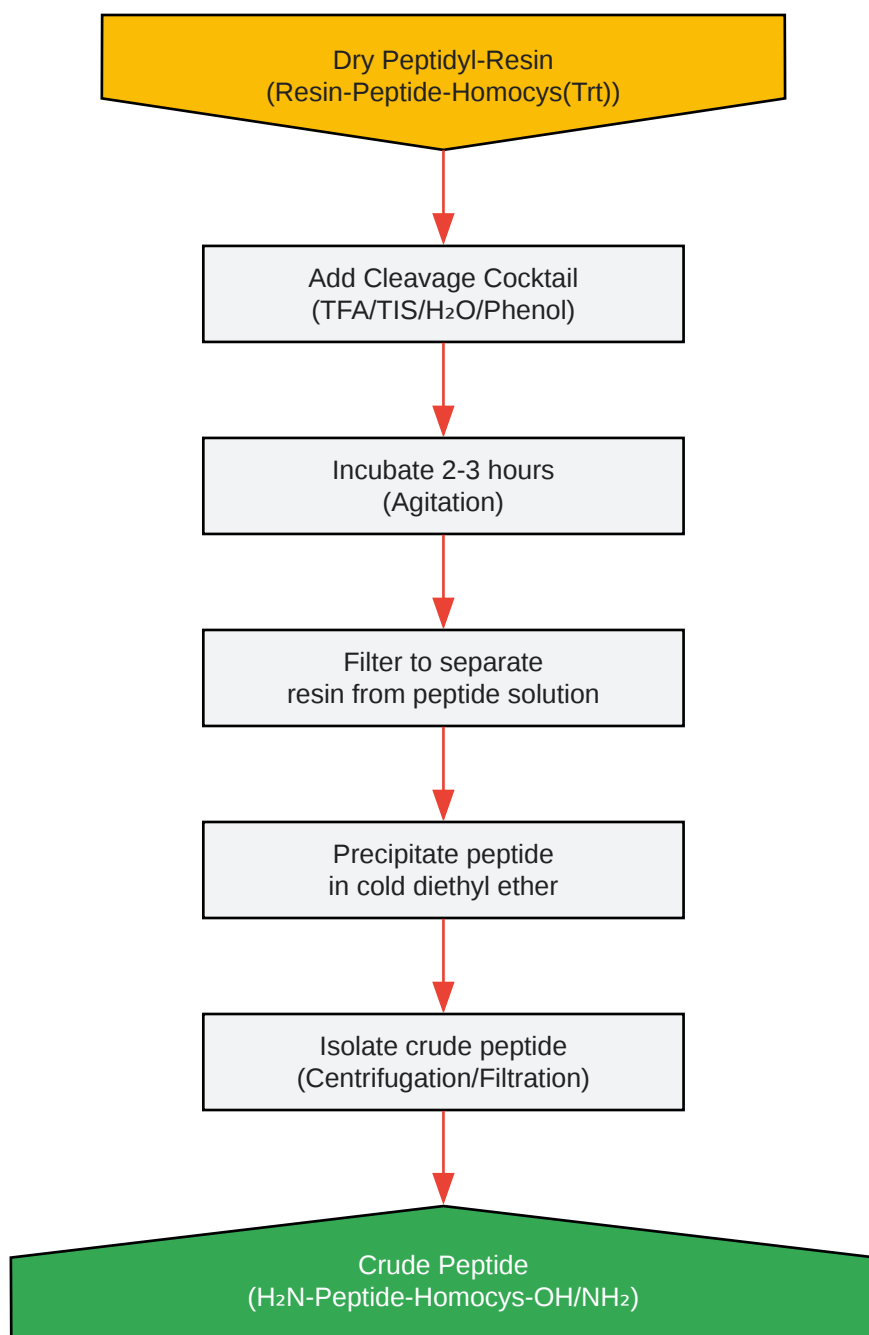
Visualizing the Workflow

The following diagrams illustrate the key processes in the utilization of **Fmoc-D-Homocys(Trt)-OH** in solid-phase peptide synthesis.



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Core cycle of Fmoc-SPPS with **Fmoc-D-Homocys(Trt)-OH**.



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Final cleavage and deprotection workflow.

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References

- [1. advancedchemtech.com \[advancedchemtech.com\]](#)
- [2. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [3. advancedchemtech.com \[advancedchemtech.com\]](#)
- [4. FMOC-HOMOCYS\(TRT\)-OH | 167015-23-8 \[chemicalbook.com\]](#)
- [5. Fmoc-hCys\(Trt\)-OH Novabiochem 167015-23-8 \[sigmaaldrich.com\]](#)
- [6. Fmoc-D-Homocys\(Trt\)-OH | 1007840-62-1 | Benchchem \[benchchem.com\]](#)
- [7. benchchem.com \[benchchem.com\]](#)
- [8. Advances in Fmoc solid-phase peptide synthesis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [A Technical Guide to Fmoc-D-Homocys(Trt)-OH for Peptide Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b613500/docs#a-technical-guide-to-fmoc-d-homocys-trt-oh-for-peptide-synthesis\]](https://www.benchchem.com/product/b613500/docs#a-technical-guide-to-fmoc-d-homocys-trt-oh-for-peptide-synthesis)

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